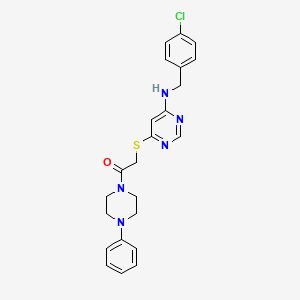
2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone" is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of a piperazine ring, which is often found in pharmaceuticals. The chlorophenyl and phenoxypyrimidinyl groups suggest potential interactions with biological targets, possibly through hydrogen bonding or pi-stacking interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized using a molecular hybridization approach, which involved the design, characterization, and in-vitro evaluation of their HIV-1 RT inhibitory activity . Another related compound, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These studies provide insights into the synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. X-ray crystallography was used to determine the crystal structure of a novel compound with a chlorophenyl and piperidinyl moiety . The dihedral angles between the benzene ring and the piperidine rings in a related adduct were reported, which could be indicative of the spatial arrangement in similar compounds . These analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through quantum chemical studies. For example, the local reactivity descriptors were calculated to identify chemically reactive sites in a molecule with a chlorophenyl and piperidinyl moiety . This type of analysis can predict how the compound might undergo chemical transformations or interact with other molecules, which is essential for understanding its behavior in biological systems or synthetic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been investigated using theoretical calculations. Density functional theory (DFT) methods were employed to study molecular geometry, vibrational analysis, and thermodynamic properties . These studies provide valuable information on the stability, reactivity, and electronic properties of the compound, which can be used to predict its solubility, permeability, and overall drug-likeness.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Compounds structurally related to 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone have been studied for their potential in addressing antimicrobial and antifungal needs. For instance, a series of azole-containing piperazine derivatives, similar in structure, demonstrated moderate to significant antibacterial and antifungal activities, marking them as potential candidates for antimicrobial drugs (Gan, Fang, & Zhou, 2010). Additionally, the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides revealed compounds effective against the processes of tumor DNA methylation in vitro (Hakobyan et al., 2020).
Antitumor and Anticancer Potential
The antitumor and anticancer potential of compounds related to 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone has been a focus of some studies. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).
Wound Healing Applications
Compounds structurally related to the chemical have also been investigated for their wound-healing capabilities. For instance, derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone demonstrated significant wound healing in vivo, indicating potential as ingredients in wound-care products (Vinaya et al., 2009).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-17-25-21(16-22(26-17)30-20-5-3-2-4-6-20)27-11-13-28(14-12-27)23(29)15-18-7-9-19(24)10-8-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTIRZFNOSWXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

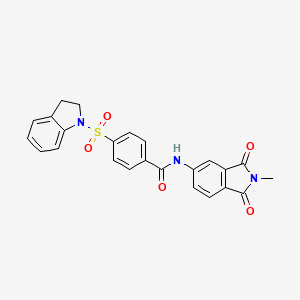
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
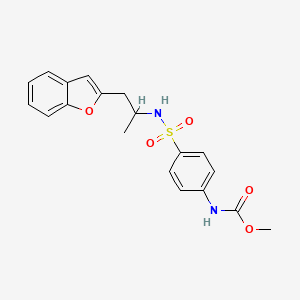
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
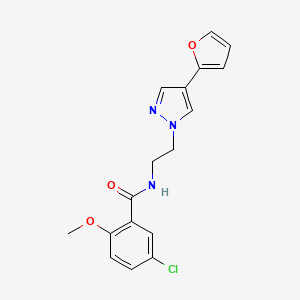
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

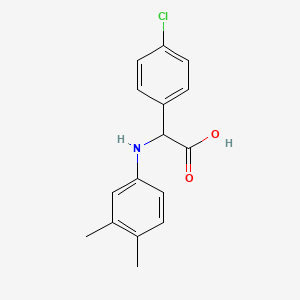
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)
